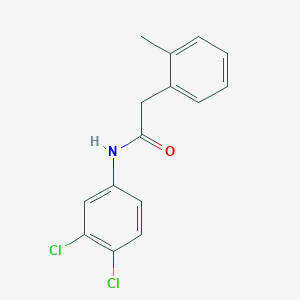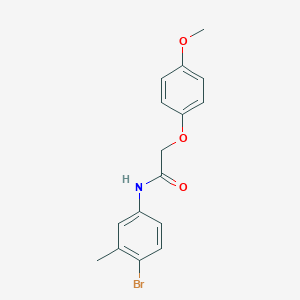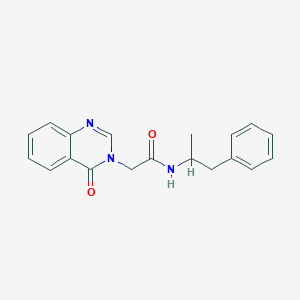![molecular formula C21H24N2O4 B249016 1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B249016.png)
1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxybenzoyl group and a methylphenoxyacetyl group attached to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves the following steps:
Formation of 3-Methoxybenzoyl Chloride: This is achieved by reacting 3-methoxybenzoic acid with thionyl chloride under reflux conditions.
Acylation of Piperazine: The 3-methoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-methoxybenzoyl)piperazine.
Formation of 4-Methylphenoxyacetyl Chloride: This is achieved by reacting 4-methylphenoxyacetic acid with thionyl chloride under reflux conditions.
Final Acylation: The 4-methylphenoxyacetyl chloride is then reacted with 1-(3-methoxybenzoyl)piperazine in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
相似化合物的比较
1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can be compared with other piperazine derivatives, such as:
1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine: Similar structure but with a chlorine atom instead of a methoxy group.
1-(3-Methoxybenzoyl)-4-[(4-chlorophenoxy)acetyl]piperazine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness: The presence of both methoxy and methylphenoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
属性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H24N2O4/c1-16-6-8-18(9-7-16)27-15-20(24)22-10-12-23(13-11-22)21(25)17-4-3-5-19(14-17)26-2/h3-9,14H,10-13,15H2,1-2H3 |
InChI 键 |
YWIRXUUXYGBEOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)

